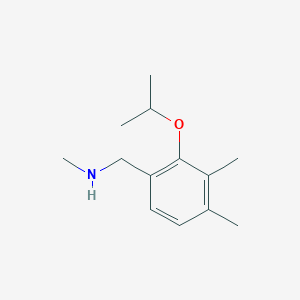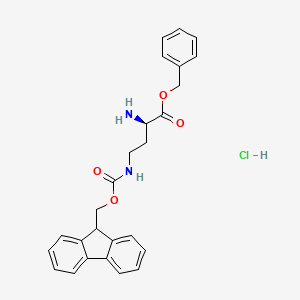
H-D-Dab(Fmoc)-OBzl.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Dab(Fmoc)-OBzl.HCl, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-benzyl-D-2,4-diaminobutyric acid hydrochloride, is a compound used primarily in peptide synthesis. It is a derivative of diaminobutyric acid, which is an unusual amino acid. The compound is often utilized in the field of organic chemistry for the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dab(Fmoc)-OBzl.HCl typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the protection of the alpha-amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The gamma-amino group is then protected with a benzyl (Bzl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as crystallization and chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Dab(Fmoc)-OBzl.HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc and Bzl protecting groups can be selectively removed under specific conditions to expose the amino groups for further reactions.
Coupling Reactions: The exposed amino groups can participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions
Fmoc Removal: The Fmoc group is typically removed using a base such as piperidine in a solvent like dimethylformamide (DMF).
Bzl Removal: The benzyl group can be removed using catalytic hydrogenation or strong acids like trifluoroacetic acid (TFA).
Coupling Reagents: Common coupling reagents include carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, TBTU).
Major Products Formed
The major products formed from these reactions are peptides and peptide fragments, which can be further modified or used in various applications .
Wissenschaftliche Forschungsanwendungen
H-D-Dab(Fmoc)-OBzl.HCl has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biomedical applications.
Wirkmechanismus
The mechanism of action of H-D-Dab(Fmoc)-OBzl.HCl involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc and Bzl groups protect the amino groups from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection steps expose the amino groups for further reactions, facilitating the formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-Dab(Boc)-OH: This compound uses a tert-butoxycarbonyl (Boc) group instead of a benzyl group for protection.
Fmoc-D-Dab(Alloc)-OH: This compound uses an allyloxycarbonyl (Alloc) group for protection.
Uniqueness
H-D-Dab(Fmoc)-OBzl.HCl is unique due to its specific combination of protecting groups (Fmoc and Bzl), which provide distinct advantages in certain synthetic routes. The benzyl group offers stability and can be selectively removed under milder conditions compared to other protecting groups.
Eigenschaften
Molekularformel |
C26H27ClN2O4 |
|---|---|
Molekulargewicht |
467.0 g/mol |
IUPAC-Name |
benzyl (2R)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C26H26N2O4.ClH/c27-24(25(29)31-16-18-8-2-1-3-9-18)14-15-28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23;/h1-13,23-24H,14-17,27H2,(H,28,30);1H/t24-;/m1./s1 |
InChI-Schlüssel |
ZGLSYSONSJJUDO-GJFSDDNBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


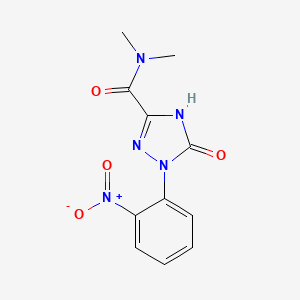

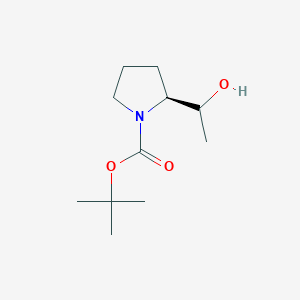
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
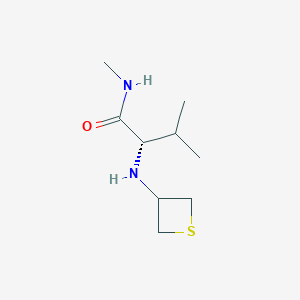
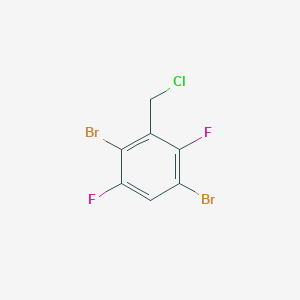
![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
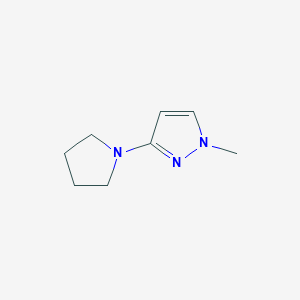
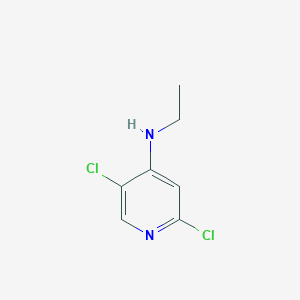
![2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B13003157.png)
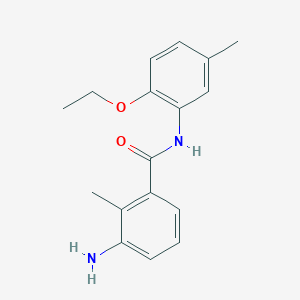
![1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid](/img/structure/B13003161.png)
![3-Bromo-2,5-dichloropyrido[2,3-d]pyridazine](/img/structure/B13003162.png)
